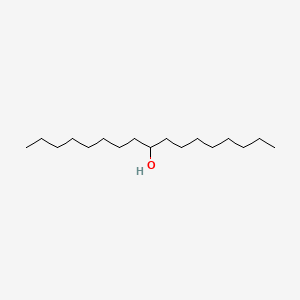

9-Heptadecanol

描述

Overview of Long-Chain Fatty Alcohols in Chemical Science

Long-chain fatty alcohols are a class of organic molecules that are ubiquitous in nature, serving as essential components of waxes and lipids in both plants and animals. ontosight.ai In chemical science, these compounds are recognized for their amphiphilic nature, possessing both a hydrophobic carbon chain and a hydrophilic alcohol group. This dual characteristic drives their self-assembly into complex structures like lamellar gel networks and influences their behavior at interfaces. researcher.lifeacs.org

The applications of long-chain fatty alcohols are diverse, ranging from their use in the production of detergents and cosmetics to their role as intermediates in the synthesis of more complex molecules. ontosight.ai Recent research has also explored their potential in areas such as biofuel feedstocks and their impact on atmospheric aerosol particles. smolecule.comtandfonline.com The study of their metabolism and nutritional significance is another active area of investigation. acs.org

Significance of Secondary Alcohols in Organic Chemistry

Alcohols are fundamental in organic chemistry due to their versatility in synthesis. solubilityofthings.comnumberanalytics.com They are broadly classified as primary, secondary, or tertiary, based on the number of carbon atoms attached to the carbon bearing the hydroxyl group. numberanalytics.com

Secondary alcohols, such as 9-Heptadecanol, hold particular importance as they can be oxidized to form ketones, which are crucial intermediates in many organic synthesis pathways. solubilityofthings.combyjus.com This transformation is a cornerstone reaction in organic chemistry, enabling the construction of complex molecular architectures found in pharmaceuticals and other advanced materials. numberanalytics.comnumberanalytics.com Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage under mild conditions. byjus.comlibretexts.org Tertiary alcohols are generally resistant to oxidation. byjus.com

The reactivity of secondary alcohols also extends to dehydration reactions to form alkenes and substitution reactions where the hydroxyl group is replaced. byjus.com These reactions further underscore their value as versatile building blocks in synthetic organic chemistry.

Current Research Landscape and Knowledge Gaps for this compound

Current research on this compound is multifaceted. It is recognized as a naturally occurring fatty alcohol and a significant component in the cuticular waxes of some plants. chemicalbook.comchemicalbook.com Studies have explored its synthesis through methods like the reduction of corresponding fatty acids or the hydrogenation of unsaturated precursors. ontosight.aismolecule.com A notable development is the photoenzymatic cascade that can transform oleic acid into this compound. researchgate.net

The characterization of this compound's physical properties, such as its vaporization and fusion enthalpies, has also been a subject of academic inquiry. umsl.eduresearchgate.net Furthermore, its presence has been identified in analyses of various natural products and extracts, indicating its distribution in the biosphere. orientjchem.orgcore.ac.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

heptadecan-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWWTKPAEZQYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211449 | |

| Record name | 9-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-08-8 | |

| Record name | 9-Heptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies

Synthetic Routes and Chemical Transformations

The reduction of heptadecanoic acid to 9-heptadecanol is a challenging transformation due to the stability of the carboxylic acid functional group. Strong reducing agents are required to facilitate this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive LiAlH₄. youtube.com

The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. youtube.comyoutube.com Subsequently, the aluminum hydride species coordinates to the carbonyl oxygen, and successive hydride transfers from the aluminate complex reduce the carboxylate to the corresponding primary alcohol. It is important to note that this method typically yields 1-heptadecanol (B72759), not this compound, as the carboxylic acid group is at the terminus of the carbon chain. To synthesize this compound from a C17 carboxylic acid precursor, the carbonyl group would need to be at the C9 position.

A more recent and sustainable approach involves the use of zerovalent iron for the reduction of fatty acids to fatty aldehydes, which can then be further reduced to alcohols. This method has been demonstrated with hexanoic acid and shows promise for longer-chain fatty acids. researchgate.net

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| Heptadecanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 1-Heptadecanol |

| Hexanoic Acid | Zerovalent Iron (Fe) | Hexanoic Acid (as solvent) | Hexanal |

The reduction of esters, such as methyl heptadecanoate, with lithium aluminum hydride (LiAlH₄) is a more common and efficient method for producing primary alcohols compared to the reduction of the parent carboxylic acid. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic acyl substitution.

The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to yield an aldehyde. The resulting aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alkoxide. A final acidic workup protonates the alkoxide to yield the primary alcohol. youtube.commasterorganicchemistry.com Similar to the reduction of heptadecanoic acid, the reduction of methyl heptadecanoate will yield 1-heptadecanol. To obtain this compound, the starting ester would need to be a methyl ester of a carboxylic acid with the carbonyl group at the C9 position.

The catalytic hydrogenation of an unsaturated aldehyde like heptadecenal can be employed to synthesize this compound, provided the double bond is appropriately located. For instance, hydrogenation of cis-9-heptadecenal would yield this compound. This process typically involves the use of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity of the reduction, particularly if both the aldehyde and the double bond are to be reduced.

A versatile method for the synthesis of secondary alcohols, including this compound, is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. adichemistry.com To synthesize this compound, which has two identical octyl groups attached to the carbinol carbon, the reaction of ethyl formate (B1220265) with an excess of n-octyl magnesium bromide can be utilized.

The mechanism proceeds in several steps:

First Nucleophilic Addition: The n-octyl magnesium bromide acts as a strong nucleophile, with the carbanionic octyl group attacking the electrophilic carbonyl carbon of ethyl formate. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OCH₂CH₃) leaving group. The product of this step is 9-heptadecanone.

Second Nucleophilic Addition: The newly formed ketone, 9-heptadecanone, is more reactive than the starting ester. A second equivalent of n-octyl magnesium bromide rapidly attacks the carbonyl carbon of the ketone.

Protonation: The resulting magnesium alkoxide is then hydrolyzed in a subsequent workup step with a protic solvent (e.g., aqueous acid) to yield the final product, this compound. masterorganicchemistry.commnstate.edu

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Ethyl Formate + n-Octyl Magnesium Bromide | Tetrahedral Intermediate | Nucleophilic addition of Grignard reagent |

| 2 | Tetrahedral Intermediate | 9-Heptadecanone | Elimination of ethoxide |

| 3 | 9-Heptadecanone + n-Octyl Magnesium Bromide | Magnesium Alkoxide | Second nucleophilic addition |

| 4 | Magnesium Alkoxide + H₃O⁺ | This compound | Protonation |

The hydroboration-oxidation reaction is a powerful method for the anti-Markovnikov hydration of alkenes, providing a route to alcohols from olefins. organic-chemistry.org To synthesize this compound, one could start with an appropriate isomer of heptadecene, such as 8-heptadecene (B93569) or 9-heptadecene.

The reaction proceeds in two main stages:

Hydroboration: The alkene reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) for enhanced regioselectivity. organic-chemistry.orgd-nb.info The boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon in a concerted, syn-addition mechanism. This process is repeated until all three hydrogen atoms on the borane have been replaced by alkyl groups, forming a trialkylborane intermediate.

Oxidation: The trialkylborane is then oxidized in a subsequent step, typically using hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide). The oxidation proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom at the same stereochemical position. nih.gov This two-step sequence effectively results in the anti-Markovnikov, syn-addition of water across the double bond.

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral alcohols. A notable example is the photoenzymatic cascade reaction that can transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. elsevierpure.com This approach combines the stereoselectivity of enzymes with the energy of light to drive the reaction.

For the synthesis of chiral this compound, a potential pathway starts from an unsaturated C18 fatty acid like oleic acid. The cascade involves two key enzymatic steps:

Stereoselective Hydration: The first step is the stereoselective hydration of the carbon-carbon double bond of the fatty acid. This is catalyzed by oleate (B1233923) hydratases (OHs). mdpi.comnih.gov For instance, oleate hydratases from Lactobacillus reuteri or Stenotrophomonas maltophilia can hydrate (B1144303) the C9-C10 double bond of oleic acid to produce (R)-10-hydroxystearic acid. elsevierpure.commdpi.com

Photodecarboxylation: The resulting hydroxy fatty acid is then decarboxylated in a light-dependent reaction catalyzed by a fatty acid photodecarboxylase (FAP). wikipedia.orgacs.orgnih.gov The FAP from the microalga Chlorella variabilis NC64A utilizes blue light to remove the carboxyl group, yielding the corresponding chiral secondary alcohol. elsevierpure.com In the case of (R)-10-hydroxystearic acid, this would lead to the formation of (R)-9-heptadecanol.

This one-pot approach allows for the transformation of renewable fatty acids into valuable chiral alcohols with high enantiomeric purity. elsevierpure.com

| Enzyme | Source Organism | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| Oleate Hydratase (OH) | Lactobacillus reuteri / Stenotrophomonas maltophilia | Stereoselective hydration of C=C bond | Oleic Acid | (R)-10-Hydroxystearic Acid |

| Fatty Acid Photodecarboxylase (FAP) | Chlorella variabilis NC64A | Light-dependent decarboxylation | (R)-10-Hydroxystearic Acid | (R)-9-Heptadecanol |

Photoenzymatic Cascade Reactions for Chiral Secondary Fatty Alcohol Synthesis

Oleate Hydratases in Stereoselective Hydration

A key step in the biocatalytic synthesis of this compound from unsaturated fatty acids is the stereoselective hydration of the carbon-carbon double bond. This transformation is catalyzed by enzymes known as oleate hydratases (OHYs). These enzymes facilitate the addition of a water molecule across the double bond of fatty acids like oleic acid to produce a chiral hydroxy acid intermediate.

Research has identified several effective oleate hydratases for this purpose, including those from Lactobacillus reuteri and Stenotrophomonas maltophilia. coreychem.comchemicalbook.com These enzymes are highly selective, converting oleic acid into (R)-10-hydroxystearic acid (10-HSA). nih.gov This intermediate is the direct precursor for the subsequent decarboxylation step that yields (R)-9-heptadecanol. coreychem.com The intrinsic selectivity of these enzymes is crucial as it allows for the production of enantiomerically pure fatty alcohols, a significant challenge for traditional chemical methods. chemicalbook.comnih.gov The reaction is a reversible hydration, but the equilibrium strongly favors the formation of the hydroxy fatty acid. thegoodscentscompany.com

Decarboxylation by Photoactivated Decarboxylase (e.g., Chlorella variabilis NC64A)

Following the hydration step, the intermediate 10-hydroxystearic acid undergoes decarboxylation to yield this compound. This is achieved using a photoactivated fatty acid decarboxylase (FAP) from the microalga Chlorella variabilis NC64A, often abbreviated as CvFAP. coreychem.comchemicalbook.com This novel enzyme utilizes blue light energy (around 450 nm) to cleave the carboxylic acid group from the hydroxy fatty acid, releasing it as carbon dioxide and forming the final secondary alcohol product. coreychem.comchemicalbook.comnih.gov

The CvFAP-mediated reaction is notable for its efficiency and selectivity, proceeding with near-quantitative yields under illumination. chemicalbook.com This light-dependent mechanism makes the reaction controllable; no product is formed in the absence of light. The combination of stereoselective hydration by oleate hydratase and subsequent photodecarboxylation by CvFAP allows for a one-pot, two-step procedure to convert a range of unsaturated fatty acids into valuable chiral secondary alcohols. coreychem.comchemicalbook.com

Trienzymatic Cascade for Transformation of Triolein (B1671897)

To enhance the sustainability and practicality of this compound production, researchers have developed a trienzymatic cascade that begins with triolein, the main component of many vegetable oils. This multi-enzyme system adds a lipase (B570770) to the previously described two-step cascade, enabling the direct conversion of triglycerides into secondary alcohols.

The process unfolds in a sequential manner:

Hydrolysis : A lipase, such as one from Candida rugosa (CrLip), first hydrolyzes the triolein substrate, releasing oleic acid and glycerol.

Hydration : The liberated oleic acid is then hydrated by an oleate hydratase (e.g., LrOHyA from Lactobacillus reuteri) to form 10-hydroxystearic acid.

Decarboxylation : Finally, the photoactivated decarboxylase (CvFAP) converts the 10-hydroxystearic acid into this compound under blue light illumination.

This integrated cascade allows for the use of readily available natural oils as starting materials, streamlining the production process. nih.gov

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1. Hydrolysis | Lipase (e.g., Candida rugosa) | Triolein | Oleic Acid |

| 2. Hydration | Oleate Hydratase (e.g., LrOHyA) | Oleic Acid | 10-Hydroxystearic Acid |

| 3. Decarboxylation | Photoactivated Decarboxylase (CvFAP) | 10-Hydroxystearic Acid | This compound |

Optimization of Biocatalytic Cascades for Fatty Acid Valorization

The efficiency of producing this compound via biocatalytic cascades depends on the careful optimization of various parameters. scbt.com Key factors include the design of the biotransformation pathway, the selection and engineering of the cascade enzymes, and their balanced expression in microbial cells. scbt.com For the specific cascade converting oleic acid to this compound, reaction conditions such as substrate concentration, enzyme loading, and light intensity must be fine-tuned to maximize the yield of the desired product. coreychem.comchemicalbook.com

In a representative time course for this cascade, starting with 7 mM of oleic acid, the concentration of the intermediate 10-hydroxystearic acid peaked before decreasing, corresponding with the formation of the final this compound product. nih.gov Researchers have found that using lyophilized whole cells for the oleate hydratase step can be more effective than using cell-free enzyme preparations, which may suffer from poor stability. nih.gov Such systematic engineering and optimization are crucial for constructing productive whole-cell biocatalytic systems for the valorization of fatty acids into valuable oleochemicals. scbt.com

Influence of Reaction Conditions (pH, Solvents) on Product Formation

pH : The final decarboxylation step, catalyzed by CvFAP, functions optimally at a pH of around 8.0. coreychem.comnih.gov In the trienzymatic cascade starting from triolein, the initial lipase-catalyzed hydrolysis releases fatty acids, which can cause a rapid drop in the pH of the aqueous medium. This acidification significantly inhibits the activity of CvFAP, leading to a halt in the reaction and the accumulation of the 10-hydroxystearic acid intermediate rather than the final this compound product. coreychem.com

Solvents : The low aqueous solubility of fatty acid substrates and the hydrophobic nature of the this compound product present challenges. To overcome this, a two-liquid-phase system has been successfully implemented. In this setup, neat triolein can serve as the organic phase, acting as both a substrate reservoir and a sink for the product. This approach improves substrate availability for the enzymes located at the interface and sequesters the hydrophobic this compound, which helps to drive the reaction forward and potentially reduces product inhibition. coreychem.com Using this system, a high yield of 87% (17.4 mM of this compound from 20 mM of oleic acid) has been achieved. nih.gov

| Parameter | Condition/Observation | Effect on Product Formation |

|---|---|---|

| pH | Optimal at ~8.0 for the final decarboxylation step. | Acidification from fatty acid release inhibits the CvFAP enzyme, leading to the accumulation of the 10-hydroxystearic acid intermediate. coreychem.com |

| Solvent System | A two-liquid-phase system using neat triolein as the organic phase. | Improves substrate availability and sequesters the hydrophobic product, overcoming solubility issues and potentially reducing product inhibition. coreychem.com |

| Light | Illumination with blue light (e.g., λ = 450 nm). | Essential for activating the CvFAP enzyme to catalyze the final decarboxylation step. No product is formed in the dark. coreychem.com |

Extraction from Natural Sources

Sources (e.g., Coconut Oil, Palm Oil, Tallow)

This compound is classified as a naturally occurring fatty alcohol. coreychem.comchemicalbook.com It is recognized as a plant metabolite and has been identified as a component in the cuticular waxes of various plants, which serve as a protective outer layer on leaves, fruits, and stems. coreychem.comchemicalbook.com For instance, isomers of heptadecanol have been reported in the epicuticular waxes of plants like the Canyon Live Oak and maize silks. While the precursors for the biocatalytic synthesis of this compound, such as oleic acid, are abundant in natural oils and fats like palm oil and tallow, the direct extraction of this compound from these specific sources is not well-documented in the provided research.

Extraction and Isolation Techniques

The isolation of this compound from natural sources or its purification from reaction mixtures relies on standard chemical separation techniques that exploit its physicochemical properties, such as its polarity, solubility, and volatility. As a long-chain fatty alcohol, it is a waxy, non-polar compound. coreychem.comchemicalbook.com

Hydrodistillation Hydrodistillation is a common method for extracting volatile compounds, such as essential oils, from plant material. While this compound itself has a high boiling point (estimated at 318.2°C), it can be present as a minor component in the essential oils of various plants. The process involves co-distilling the plant material with water. The resulting steam carries the volatile organic compounds, which are then condensed and separated from the water phase. The applicability of this method is limited by the compound's low volatility, but it can be effective for isolating complex mixtures where this compound is a constituent.

Accelerated Solvent Extraction (ASE) Accelerated Solvent Extraction (ASE) is a more advanced and efficient technique for extracting organic compounds from solid or semi-solid samples. nih.gov This method utilizes common solvents at elevated temperatures (40-200°C) and pressures (around 1500 psi). These conditions increase the efficiency and speed of the extraction process by enhancing solvent penetration into the sample matrix and increasing the solubility of the target analyte. nih.gov For a lipid-like compound such as this compound found in plant cuticular waxes, ASE offers significant advantages over traditional methods like Soxhlet extraction, including reduced extraction time and lower solvent consumption. science.gov The choice of solvent is critical and depends on the polarity of the target compound; for this compound, non-polar or moderately polar solvents would be most effective.

| Parameter | Typical Range/Value | Rationale for this compound Extraction |

|---|---|---|

| Temperature | 50 - 150 °C | Increases solubility and diffusion rates of the waxy alcohol. |

| Pressure | 1500 - 2000 psi | Keeps the solvent in a liquid state above its boiling point, forcing it into the sample matrix. |

| Solvent | Hexane, Dichloromethane, Acetone | Solvents with similar polarity to this compound will effectively dissolve and extract it. |

| Static Cycles | 1 - 3 cycles | Multiple cycles of holding the solvent in the extraction cell ensure thorough extraction. researchgate.net |

Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction is a fundamental separation technique used extensively in the workup stage of chemical synthesis to isolate the desired product from the reaction mixture. chromatographyonline.com Following the synthesis of this compound, the crude reaction mixture is typically quenched with an aqueous solution. LLE is then employed, using two immiscible liquid phases—usually an aqueous phase and an organic solvent like ethyl acetate (B1210297) or diethyl ether. chromatographyonline.comchemicalbook.com Due to its predominantly non-polar character, this compound partitions into the organic phase, while polar impurities, salts, and unreacted water-soluble reagents remain in the aqueous phase. chromatographyonline.com The organic layers are then combined, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by techniques like recrystallization or chromatography. chemicalbook.com

Derivatization and Analog Synthesis

The hydroxyl group of this compound is a key functional handle that allows for a variety of chemical transformations. These derivatization reactions are crucial for creating analogs with modified properties or for synthesizing other classes of compounds.

Oxidation Reactions to Heptadecanoic Acid

The direct oxidation of the secondary alcohol this compound to heptadecanoic acid is not a direct transformation. The oxidation of a secondary alcohol typically yields a ketone. In this case, this compound is oxidized to form 9-Heptadecanone . This transformation can be achieved using a variety of standard oxidizing agents.

| Reagent/Method | Description |

|---|---|

| Chromium-based reagents (e.g., PCC, Jones reagent) | Strong and effective oxidizing agents for converting secondary alcohols to ketones. |

| Swern Oxidation | A mild method using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, suitable for sensitive substrates. |

| Dess-Martin Periodinane (DMP) | A mild and selective reagent that provides high yields of ketones from secondary alcohols under neutral conditions. |

The synthesis of Heptadecanoic acid , a carboxylic acid, would require the oxidation of a primary alcohol, 1-Heptadecanol . nih.gov Alternatively, it can be formed through metabolic pathways such as the α-oxidation of stearic acid. researchgate.net

Reduction Reactions to Heptadecane

The complete removal of the hydroxyl group from this compound to yield the alkane Heptadecane is known as deoxygenation. This process typically involves a two-step procedure because the hydroxyl group is a poor leaving group.

Conversion to a Good Leaving Group : The alcohol is first converted into a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.com

Reductive Cleavage : The resulting tosylate or mesylate is then reduced using a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). The hydride ion acts as a nucleophile, displacing the tosylate/mesylate group in an SN2 reaction to form heptadecane.

An alternative method is the Barton-McCombie deoxygenation, which is a radical-based reaction that can efficiently remove the hydroxyl group.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. libretexts.org As the hydroxyl group itself is a poor leaving group, it must first be "activated" or converted into a more suitable leaving group. libretexts.orglibretexts.org

Conversion to Alkyl Halides : The alcohol can be converted to an alkyl chloride using thionyl chloride (SOCl₂) or to an alkyl bromide using phosphorus tribromide (PBr₃). chemistrysteps.com These reagents convert the hydroxyl into an intermediate that is readily displaced by the halide ion.

Conversion via Sulfonate Esters : As mentioned in the reduction section, converting the alcohol to a tosylate or mesylate creates an excellent leaving group. chemistrysteps.com These sulfonate esters can then be readily displaced by a wide range of nucleophiles (e.g., cyanides, azides, thiols) to introduce diverse functionalities onto the 17-carbon chain. This SN2 reaction proceeds with an inversion of stereochemistry at the carbon center. chemistrysteps.com

Synthesis of Novel Derivatives for Enhanced Functionality

Creating derivatives of this compound can significantly alter its physical and chemical properties, leading to enhanced functionality for various applications.

Esterification : Reacting this compound with carboxylic acids, acid chlorides, or anhydrides produces esters. For example, reaction with acetic anhydride (B1165640) would yield 9-heptadecyl acetate . Esterification can change the compound's melting point, solubility, and volatility. Introducing functional groups into the ester chain can also create derivatives with specific properties, such as polymerizable esters (using acrylic acid) or water-soluble esters (using a dicarboxylic acid).

Ether Synthesis : Ethers can be formed via the Williamson ether synthesis. First, the alcohol is deprotonated with a strong base (like sodium hydride) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form an ether, such as 9-methoxyheptadecane . This derivatization can improve the compound's chemical stability by removing the acidic hydroxyl proton.

These derivatization strategies allow for the fine-tuning of the molecular structure to create novel compounds with tailored properties for research in materials science, biochemistry, and organic synthesis.

Advanced Analytical Chemistry of 9 Heptadecanol

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of 9-Heptadecanol. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectrometry

Nuclear Magnetic Resonance (NMR) spectrometry is an indispensable tool for confirming the structural integrity and hydroxyl group position in this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The proton attached to the carbon bearing the hydroxyl group (CH-OH) typically appears as a multiplet around 3.6 ppm. The terminal methyl (CH₃) protons of the two octyl chains are expected to produce a triplet signal near 0.9 ppm. The numerous methylene (B1212753) (CH₂) groups along the aliphatic chains generate a complex, overlapping multiplet in the region of 1.2-1.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The carbon atom bonded to the hydroxyl group (C-9) is the most deshielded of the aliphatic carbons, resonating at a distinct chemical shift. Other carbons in the long alkyl chains have characteristic shifts that allow for full structural confirmation. While specific spectral data from research literature is limited, chemical suppliers confirm its use for identity verification. tcichemicals.comguidechem.com

Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Signal Description |

|---|---|---|

| ¹H | ~3.6 | Multiplet, Proton on C9 (CH-OH) |

| ¹H | ~1.2-1.5 | Broad Multiplet, Methylene protons (CH₂) |

| ¹H | ~0.9 | Triplet, Terminal methyl protons (CH₃) |

| ¹³C | ~72 | Carbonyl Carbon (C-OH) |

| ¹³C | ~38 | Carbons adjacent to C9 (C8, C10) |

| ¹³C | ~23-32 | Methylene Carbons |

Note: The data in this table is predicted based on typical chemical shifts for similar long-chain alcohols and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds. The most prominent feature is the strong, broad absorption band of the hydroxyl (O-H) group. The NIST Chemistry WebBook provides reference IR spectrum data for this compound. nist.gov

Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description of Band |

|---|---|---|

| O-H Stretch | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Strong, Sharp |

The presence of a broad O-H stretching band confirms that this compound is an alcohol. chemicalbook.comsigmaaldrich.com The sharp C-H stretching vibrations are characteristic of the long aliphatic chains.

Chromatographic Separations and Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, verifying its purity, and analyzing its enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the identification and quantification of this compound in various samples, including natural extracts from plants and microorganisms. ijpsonline.comnih.gov In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with the stationary phase of the column. core.ac.uk The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum shows characteristic fragment ions. nih.govnih.gov The NIST WebBook and PubChem databases contain reference mass spectra for this compound, with prominent peaks often observed at m/z values such as 69 and 55. nist.govnih.govnih.gov In some analyses, especially with complex biological samples, alcohols like this compound are converted into more volatile trimethylsilyl (B98337) (TMS) derivatives before GC-MS analysis to improve separation and detection. researchgate.net The vaporization enthalpy of this compound has been measured by correlation gas chromatography, a specialized application of the technique. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound. smolecule.com It is particularly useful for separating it from non-volatile impurities or as a preparative technique for isolation. A common method involves reverse-phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com In some applications, HPLC is used to separate lipids into different classes (e.g., alcohols, fatty acid methyl esters, sterols) before the individual fractions are analyzed by GC-MS. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

Since the C-9 carbon in this compound is a stereocenter, the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-9-Heptadecanol and (S)-9-Heptadecanol. Determining the enantiomeric purity is critical, especially in biological or pharmaceutical contexts.

Direct separation of these enantiomers can be achieved using chiral chromatography, which employs a chiral stationary phase (CSP) in either a GC or HPLC setup. bdl.cz While specific, published chiral chromatography methods for this compound are not abundant, the principles are well-established for other chiral alcohols. researchgate.netmdpi.com

An alternative and effective method for determining enantiomeric purity involves chemical derivatization. The racemic alcohol is reacted with an enantiomerically pure chiral derivatizing agent, such as (S)-(+)-O-acetylmandelic acid, to form a pair of diastereomers. constantsystems.com These diastereomeric esters have different physical properties and can be separated and quantified using standard, non-chiral chromatography (HPLC or GC) or analyzed by NMR spectroscopy to determine the ratio of the original enantiomers. mdpi.comconstantsystems.com

Advanced Methodologies for Purity and Isomer Analysis

Techniques for Differentiating Isomers (e.g., 1-heptadecanol (B72759) vs. This compound)

The differentiation of positional isomers, such as 1-heptadecanol and this compound, is a critical task in analytical chemistry due to their identical molecular weight and often similar physical properties. stenutz.eularodan.com Several advanced analytical techniques can be employed to achieve this separation and identification.

Gas chromatography (GC) is a powerful tool for separating isomers. While standard GC can separate some isomers, the resolution can be significantly enhanced by using specific columns and conditions. For instance, correlation gas chromatography has been successfully used to study various heptadecanol isomers, including 1-, 6-, 7-, and this compound. acs.orgumsl.eduacs.org The retention time of an isomer on a GC column is influenced by its volatility and interaction with the stationary phase. 1-heptadecanol, being a primary alcohol, often exhibits different chromatographic behavior compared to the secondary alcohol this compound. core.ac.uk

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), provides definitive structural information. The fragmentation patterns of isomers in a mass spectrometer are often distinct. For example, the analysis of silyl (B83357) derivatives of alcohols by GC-MS can yield characteristic ions that help in pinpointing the position of the hydroxyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is another invaluable tool for isomer differentiation. ekb.eg The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the local chemical environment of each atom in the molecule, allowing for the unambiguous determination of the hydroxyl group's position on the carbon chain.

High-Performance Liquid Chromatography (HPLC) can also be utilized for isomer separation. Chiral HPLC, in particular, is essential for separating enantiomers, which are mirror-image isomers. researchgate.netresearchgate.net While this compound itself is not chiral, this technique is crucial for analyzing and separating chiral derivatives or related isomeric compounds.

The following table summarizes the key analytical techniques for differentiating heptadecanol isomers:

Table 1: Analytical Techniques for Heptadecanol Isomer Differentiation| Analytical Technique | Principle of Differentiation | Key Advantages |

|---|---|---|

| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase lead to varying retention times. | High resolution, well-established methods. acs.orgcoresta.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Unique mass fragmentation patterns for different isomers. | Provides definitive structural identification. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct chemical shifts and coupling patterns for protons and carbons based on their position. | Unambiguous structure elucidation. ekb.eg |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between mobile and stationary phases. Chiral columns can separate enantiomers. | Applicable to a wide range of compounds, including non-volatile ones. researchgate.netresearchgate.net |

Quantitative Purity Assessment via GC

Gas chromatography (GC) is a primary method for the quantitative assessment of this compound's purity. tcichemicals.com This technique separates the compound from any impurities, and the area under the corresponding peak in the chromatogram is proportional to its concentration.

The methodology typically involves dissolving a precisely weighed sample of this compound in a suitable solvent and injecting it into the gas chromatograph. An internal standard, a compound with a known concentration and a retention time distinct from this compound and any expected impurities, is often added to improve the accuracy and precision of the quantification. aip.org n-Heptadecanol has been used as an internal standard in the GC analysis of other compounds. coresta.org

The GC is equipped with a detector, commonly a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. The instrument is calibrated using standard solutions of this compound of known concentrations to establish a response factor. The purity of the sample is then calculated by comparing the peak area of this compound to that of the internal standard or by using the calibration curve.

Research studies have reported the use of GC for the analysis and purity determination of various long-chain alcohols, including heptadecanol isomers. umsl.eduacs.org For instance, the purity of commercially available long-chain alcohols, including 1-octadecanol and others, has been verified by GC analysis, with purities often exceeding 98%. umsl.eduacs.org In a study involving the photobiocatalytic synthesis of this compound, gas chromatography/mass spectrometry (GC/MS) was used for its analysis and quantification. constantsystems.com

The following table outlines a typical set of parameters for the quantitative analysis of this compound by GC, based on general practices for similar compounds. researchgate.net

Table 2: Illustrative GC Parameters for this compound Purity Assessment

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 - 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature. |

| Internal Standard | A compound with a different retention time (e.g., another long-chain alcohol or alkane). |

It is important to note that the specific conditions would need to be optimized for the particular instrument and the expected impurities in the sample.

Biological and Biochemical Research

Roles in Biological Systems

9-Heptadecanol is integral to the structure and function of several key biological molecules and structures.

Fatty alcohols, including this compound, are fundamental components of waxes and various lipids that are essential for the structure and function of cell membranes. ontosight.ai Waxes, which are esters of long-chain fatty acids and long-chain alcohols, serve protective functions in both plants and animals. sketchy.comnih.gov In plants, this compound is a significant component of cuticular waxes, which form a protective layer on the epidermis. chemicalbook.com

Sphingolipids, a class of lipids containing a backbone of sphingoid bases, are crucial components of cell membranes and are involved in signal transduction. frontiersin.orgskinident.world While direct incorporation of this compound into sphingolipids is not explicitly detailed, fatty alcohols in general are precursors and components of various complex lipids. ontosight.ai The hydrophobic nature of this compound allows it to interact with and embed within the lipid bilayer of cell membranes, contributing to membrane fluidity and stability. sketchy.com

Table 1: Structural Lipids and their Components

| Lipid Class | General Composition | Role of Fatty Alcohols |

|---|---|---|

| Waxes | Long-chain fatty acid + Long-chain alcohol | Direct structural component |

| Sphingolipids | Sphingosine backbone + Fatty acid + Polar head group | Precursors and metabolic products |

| Cell Membranes | Phospholipids, Cholesterol, Proteins | Contribute to lipid bilayer properties |

This table provides a simplified overview of the general composition of major structural lipids.

Fatty alcohols and their derivatives play significant roles as signaling molecules and are involved in the synthesis of hormones. ontosight.ai For instance, some fatty alcohols and their metabolites can act as signaling molecules in pathways that regulate cell growth, differentiation, and apoptosis. frontiersin.org While specific research on this compound's direct role as a signaling molecule is emerging, related long-chain alcohols are known to be precursors for more complex signaling lipids. ontosight.ai

Furthermore, research has indicated a link between fatty alcohol metabolism and steroid hormone biosynthesis. frontiersin.orgmdpi.com The metabolic pathways of lipids are often interconnected with those of hormones, suggesting that this compound could influence hormone synthesis, although the precise mechanisms are still under investigation.

Metabolic Interactions

This compound is known to interact with several key enzymes and receptors involved in lipid metabolism, highlighting its active role in cellular metabolic regulation.

This compound has been shown to interact with fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. smolecule.com FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. nih.gov The interaction of this compound with FASN suggests a potential regulatory role in fatty acid production, which could impact cellular energy storage and membrane composition. smolecule.com

Another critical enzyme that this compound interacts with is acyl-CoA synthetase. smolecule.com This enzyme is responsible for activating fatty acids by converting them into acyl-CoA thioesters, a crucial step for their involvement in various metabolic pathways, including beta-oxidation and lipid synthesis. google.com The interaction with acyl-CoA synthetase implies that this compound can influence the pool of activated fatty acids available for cellular processes. smolecule.com

Research indicates that this compound can activate peroxisome proliferator-activated receptors (PPARs). smolecule.com PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. medicaljournals.seoncotarget.com There are three main isotypes: PPARα, PPARβ/δ, and PPARγ. Upon activation by a ligand, such as a fatty acid or its derivative, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. medicaljournals.se This activation can influence processes like lipid storage, fatty acid oxidation, and inflammation. medicaljournals.senih.govnih.gov The ability of this compound to activate PPARs suggests it can play a significant role in modulating gene expression related to lipid homeostasis. smolecule.com

Table 2: Key Metabolic Interactions of this compound

| Interacting Molecule | Function | Implication of Interaction with this compound |

|---|---|---|

| Fatty Acid Synthase (FASN) | Catalyzes the synthesis of fatty acids. | Potential regulation of de novo fatty acid synthesis. smolecule.com |

| Acyl-CoA Synthetase | Activates fatty acids for metabolism. | Influences the availability of fatty acids for various cellular pathways. smolecule.com |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Transcription factors regulating lipid metabolism genes. | Modulation of gene expression related to lipid storage and breakdown. smolecule.com |

This table summarizes the key enzymes and receptors that this compound interacts with and the potential metabolic consequences.

Influence on Gene Expression Related to Lipid Metabolism

Research indicates that this compound can influence the expression of genes involved in lipid metabolism. This long-chain fatty alcohol has been shown to interact with and activate peroxisome proliferator-activated receptors (PPARs). smolecule.com PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in various metabolic processes, including lipid and glucose homeostasis. By activating PPARs, this compound can modulate the transcription of genes crucial for fatty acid synthesis and activation. smolecule.com

Effects on Lipid Accumulation and Storage in Adipocytes

Studies on adipocytes, or fat cells, have shown that this compound can promote the accumulation and storage of lipids. smolecule.com This suggests that the compound may enhance the capacity of these cells to store energy. smolecule.com The process of lipid accumulation in adipocytes is a critical component of energy homeostasis in the body.

The mechanism behind this effect is linked to its influence on lipid metabolism pathways. By promoting the synthesis and activation of fatty acids through gene expression modulation, this compound can contribute to an increased availability of lipids for storage within adipocytes. smolecule.com The hydrophobic nature of this compound facilitates its interaction with lipid-rich environments like adipocytes, potentially enhancing its absorption and distribution within these cells. smolecule.com

Bioactivity and Physiological Effects

Antibacterial Properties

Table 1: Studies on the Antibacterial Properties of this compound

| Source Organism/Extract | Finding | Reference |

|---|---|---|

| Caulerpa taxifolia and C. peltata | Identified as a potential antibacterial compound. | researchgate.net |

| Solena amplexicaulis leaves | Described as a long-chain primary alcohol with antibacterial activity. | chemsrc.comtargetmol.comglpbio.com |

| General long-chain alcohols | May disrupt microbial cell membranes. |

Antioxidant Activity

Several studies have highlighted the antioxidant potential of this compound. It has been identified as one of the bioactive constituents in plant extracts exhibiting significant antioxidant properties. smujo.idorientjchem.org For example, in an analysis of Acacia arabica bark extract, this compound was among the identified compounds, and the extract demonstrated robust antioxidant activity with a low IC₅₀ value in DPPH radical scavenging assays. orientjchem.org

The antioxidant activity of plant extracts is often attributed to their phenolic content, and this compound has been identified alongside phenolic compounds in macroalgae with notable antioxidant capabilities. smujo.id Research on Andrographis macrobotrys also identified 3-heptadecanol, a related compound, among its phytochemicals with antioxidant potential. nih.gov The mechanism of action is likely related to the ability to neutralize free radicals. orientjchem.org

Table 2: Antioxidant Activity Associated with this compound

| Plant Extract | Assay | Finding | Reference |

|---|---|---|---|

| Acacia arabica bark | DPPH, ABTS, FRAP | The extract containing this compound showed high antioxidant activity. | orientjchem.org |

| Caulerpa taxifolia and C. peltata | DPPH | Extracts containing this compound demonstrated significant scavenging capability. | smujo.id |

| Andrographis macrobotrys | DPPH, FRAP | Stem extract containing 3-heptadecanol showed impressive antioxidant activity. | nih.gov |

Anti-inflammatory Effects

There is evidence to suggest that long-chain alcohols, including compounds structurally related to this compound, possess anti-inflammatory properties. ebi.ac.uk The proposed mechanism involves the modulation of inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. For instance, studies on heptadecane, a related hydrocarbon, have shown it can suppress the expression of pro-inflammatory genes like COX-2 and iNOS by modulating NF-κB activity. nih.gov While direct studies on the anti-inflammatory effects of this compound are less common, the activity of similar long-chain molecules suggests a potential for this compound to exhibit similar properties.

Hypocholesterolemic Properties

Some long-chain fatty alcohols and related compounds have been noted for their potential hypocholesterolemic properties. researchgate.netjmaterenvironsci.com These compounds can influence lipid metabolism in ways that may lead to a reduction in cholesterol levels. While direct evidence for this compound is limited, its role in modulating lipid metabolism and its structural similarity to other compounds with known hypocholesterolemic effects suggest it could have a similar impact. smolecule.comresearchgate.net

Influence on Membrane Systems

Long-chain alcohols, a class to which this compound belongs, can significantly influence the physical state of lipid bilayers by altering their phase transition temperature (Tm). avantiresearch.com The Tm is the temperature at which a membrane transitions from a tightly packed gel state to a more fluid, liquid-crystalline state. avantiresearch.com The interaction of alcohols with the membrane can either decrease or increase this temperature, depending on factors like alcohol concentration and chain length. nih.gov

At low concentrations, long-chain n-alcohols tend to decrease the main phase-transition temperature of lipid vesicle membranes. nih.gov However, at higher concentrations, they can cause an increase in the Tm. nih.gov This biphasic response is a hallmark of alcohol-lipid interactions. nih.gov For long-chain alcohols like this compound, where the carbon chain length is comparable to that of the lipid acyl chains, they predominantly elevate the main transition temperature. nih.govfrontiersin.org This effect is attributed to the alcohol molecules integrating between the lipid tails, which can increase van der Waals interactions and stabilize the ordered gel phase, thus requiring more energy (a higher temperature) to induce fluidity. avantiresearch.comnih.gov

The complex, concentration-dependent effect of long-chain alcohols on membrane phase transition can be understood through statistical mechanical analysis. nih.gov This approach models the membrane as a system where alcohol molecules can form solid solutions with the lipids in both their solid (gel) and liquid phases. nih.gov

The biphasic response—initial decrease followed by an increase in Tm—originates from a balance between two key energy differences:

ΔgA : The free energy difference of the alcohol when it is in the liquid versus the solid membrane phase. nih.gov

Δu : The difference in the interaction free energy between the alcohol and the lipids in the two phases. nih.gov

The direction of the shift in transition temperature depends on the relative values of these two factors. A biphasic response with a temperature minimum occurs when the alcohol-lipid interaction energy difference (Δu) is greater than the alcohol's free energy difference (ΔgA), and both are positive (Δu > ΔgA > 0). nih.gov When the alcohol's chain length becomes very similar to the lipid's chain length, as is the case for this compound in many biological membranes, Δu becomes comparable to ΔgA. nih.gov This shifts the temperature minimum to very low alcohol concentrations, meaning that for most practical purposes, these long-chain alcohols are observed to monotonously increase the transition temperature. nih.gov

The specific effects of an alcohol on a lipid bilayer are strongly dependent on its molecular size, particularly its chain length, and its concentration within the membrane. plos.orgnih.gov

Concentration: At lower concentrations, alcohol molecules are typically found near the surface layer of the membrane. plos.org As the concentration rises, they penetrate deeper into the hydrophobic core. plos.org This insertion into the membrane's middle can lead to an increased interdigitation of lipid chains and a higher density in the core. plos.org

Table 2: General Effects of Alcohol Chain Length on Lipid Bilayer Properties

| Property | Short-Chain Alcohols (e.g., < C8) | Long-Chain Alcohols (e.g., > C12) | Reference |

| Bilayer Thickness | Decrease | Increase | mdpi.com |

| Membrane Fluidity | Biphasic (Increase then Decrease) | Decrease (Increased Order) | plos.orgrsc.org |

| Phase Transition Temp. (Tm) | Decrease | Increase | nih.gov |

| Area Per Lipid | Increase | Increase (marginal differences with length) | mdpi.com |

Environmental Factors and Biological Stability

Temperature: Increased temperature generally accelerates the rate of chemical degradation reactions, as described by the Arrhenius equation. slideshare.netsbmu.ac.ir For a solid compound like this compound, which has a melting point of 60°C, stability under proper storage conditions (cool, dark place) is expected to be high. spectrumchemical.com However, in solution or within biological systems, elevated temperatures could promote oxidation or other degradation pathways. spectrumchemical.comeuropa.eu

pH: The pH of the surrounding medium is a critical factor, especially for compounds in solution or suspension. slideshare.neteuropa.eu While this compound itself does not have easily ionizable groups, its stability and efficacy could be affected by pH-catalyzed reactions, such as hydrolysis, particularly under strongly acidic or basic conditions. smolecule.comeuropa.eu The stability of the formulation or the biological system in which the compound acts is also pH-dependent. For many organic compounds, a pH range of 4 to 8 is considered optimal for stability. slideshare.net The efficacy of this compound in systems like lipid membranes can also be indirectly affected by pH, as the charge of lipid headgroups can change, altering the membrane's phase transition temperature and packing, which in turn affects how the alcohol interacts with it. nih.gov

Computational Chemistry and Modeling

Quantitative Structure-Activity Relationships (QSARs)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or environmental fate. numberanalytics.comnumberanalytics.com These models are built on the principle that the properties of a chemical are determined by its molecular structure. numberanalytics.comnumberanalytics.com By establishing a mathematical relationship between structural descriptors and an observed activity, QSARs can predict the properties of untested chemicals. numberanalytics.comimist.ma This predictive capability is valuable for screening large numbers of compounds, prioritizing them for experimental testing, and reducing the reliance on animal testing. numberanalytics.comnumberanalytics.com

For long-chain aliphatic alcohols like 9-heptadecanol, QSAR models are particularly useful for filling data gaps where experimental data is unavailable or difficult to obtain due to factors like low water solubility. epa.gov The properties of these alcohols often follow predictable trends based on their carbon chain length, making them amenable to QSAR modeling. epa.gov

QSAR models are extensively used to predict the biological activities and environmental fate of long-chain alcohols. epa.gov These predictions are crucial for assessing the potential risks of these chemicals to human health and the environment. europa.eunih.gov

Biological Activity Prediction:

The biological activity of this compound can be predicted using QSAR models that correlate molecular descriptors with toxicological endpoints. For instance, the Target Lipid Model (TLM) is a type of QSAR that predicts the toxicity of narcotic chemicals based on their octanol-water partition coefficient (Kow), a measure of lipophilicity. exxonmobilchemical.com For long-chain alcohols, acute aquatic toxicity often follows a trend that can be modeled using their log Kow values. epa.gov For example, a QSAR equation for the acute toxicity to Daphnia magna for long-chain alcohols has been established as:

log EC50 (mmol/L) = 0.83 log Kow + 1.92 epa.gov

This relationship indicates that as the lipophilicity (log Kow) of the alcohol increases, its toxicity (lower EC50) also tends to increase. epa.gov

Environmental Fate Prediction:

The environmental fate of this compound, including its biodegradability and potential for bioaccumulation, is also a key area for QSAR modeling. The biodegradability of a chemical is a critical factor in determining its persistence in the environment. psu.edu QSAR models for biodegradability often use a combination of structural fragments and physicochemical properties to predict whether a compound will be readily biodegradable or persistent. researchgate.netnih.gov

For long-chain alcohols, programs like BIOWIN can be used to estimate biodegradability. epa.gov These models recognize that linear hydrocarbon chains, like that in this compound, are generally susceptible to microbial degradation, a process enhanced by the presence of a hydroxyl group. epa.gov

The potential for bioaccumulation is often estimated using the log Kow value. epa.gov While a high log Kow may suggest a potential for bioaccumulation, available data for long-chain alcohols indicate that they are not as bioaccumulative as these estimations might predict. epa.gov

The table below summarizes some of the key QSAR predictions for the biological activity and environmental fate of long-chain alcohols, which are applicable to this compound.

| Endpoint | QSAR Model/Approach | Predicted Trend for Long-Chain Alcohols | Key Molecular Descriptors |

| Acute Aquatic Toxicity (e.g., to Daphnia magna) | Log Kow-based QSAR epa.gov | Toxicity generally increases with increasing carbon chain length and lipophilicity. epa.gov | Octanol-Water Partition Coefficient (log Kow) epa.govresearchgate.net |

| Chronic Aquatic Toxicity | Alcohol Ethoxylate specific QSARs europa.eu | Toxicity is often limited by water solubility for longer chain alcohols. europa.eu | Carbon Chain Length, Degree of Ethoxylation (for derivatives) europa.eu |

| Biodegradability | BIOWIN™ (Expert System) epa.gov | Linear and singly branched hydrocarbon chains are generally recognized as biodegradable. epa.gov | Presence of linear or singly branched alkyl chains, hydroxyl group. epa.gov |

| Bioaccumulation Potential | Log Kow-based estimation epa.gov | Potential for bioaccumulation suggested by high log Kow, but experimental data may show lower potential. epa.gov | Octanol-Water Partition Coefficient (log Kow) epa.gov |

Table 1: QSAR Predictions for Long-Chain Alcohols

It is important to note that while QSAR models are powerful predictive tools, their reliability depends on the quality and diversity of the training data and the applicability domain of the model. nih.govepa.gov For long-chain alcohols, specific QSARs developed for this chemical class are generally more robust than generic models. researchgate.neteuropa.eu

Environmental Fate and Ecotoxicology

Biodegradation Pathways and Rates

The biodegradability of 9-Heptadecanol is a key factor in determining its environmental persistence.

Assessment of Degradation in Aquatic and Terrestrial Environments

Studies indicate that this compound is readily biodegradable. In an aerobic test using non-adapted activated sludge, it showed 80-90% degradation to carbon dioxide over 28 days. basf.com This suggests that in environments with active microbial populations, such as soil and water, the compound is not expected to persist. basf.comglentham.com While specific data on terrestrial toxicity is not available, the substance is expected to adsorb to the solid soil phase. basf.com In aquatic environments, hydrolysis is not considered a significant degradation pathway due to the compound's structure. basf.com

One study on pulp and paper mill wastewater demonstrated the transformation of 1-heptadecanol (B72759) by Bacillus cereus AKRC03, indicating that microorganisms can play a role in its degradation. researchgate.net

Inhibition of Activated Sludge Degradation Activity

Activated sludge, a crucial component of wastewater treatment plants, relies on microorganisms to break down organic waste. ibacon.comsitubiosciences.com High concentrations of certain chemicals can inhibit the respiratory activity of these microorganisms, hindering the treatment process. pjoes.com For this compound, the concentration at which a 20% inhibition of activated sludge activity occurs (EC20) over 3 hours is greater than 1,000 mg/L for domestic activated sludge. basf.com This suggests that at typical concentrations found in wastewater treatment plants, this compound is not expected to significantly inhibit the degradation activity of activated sludge. basf.com

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a substance in an organism. This is a critical consideration for long-term environmental risk.

Bioconcentration Factor Studies (e.g., Oncorhynchus mykiss)

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. A study on Oncorhynchus mykiss (rainbow trout) determined the BCF for a similar long-chain alcohol to be less than 100 over a 14-day period. basf.com This low BCF value suggests that significant accumulation in organisms is not expected. basf.comglentham.com

Table 1: Bioconcentration Factor (BCF) for a Structurally Similar Alcohol

| Species | Duration | BCF Value | Guideline |

| Oncorhynchus mykiss | 14 days | < 100 | OECD Guideline 305 E |

Source: BASF Safety Data Sheet, 2023. basf.com

Prediction of Accumulation in Organisms

Based on its physical and chemical properties, significant bioaccumulation of this compound is considered unlikely. basf.comthermofisher.com Its low water solubility and the BCF data from structurally similar compounds support the prediction that it will not build up to high levels in the food chain. basf.comglentham.comthermofisher.com

Environmental Transport and Distribution

The movement and final destination of this compound in the environment are influenced by its physical properties. Due to its properties, it is expected that the substance will slowly evaporate from the water surface into the atmosphere. basf.com It is also predicted to adsorb to the solid phase of soil and sediment. basf.com Given its low water solubility, its mobility in water systems is limited, though it may spread to some extent. thermofisher.com

Ecotoxicological Assessment

Ecotoxicology examines the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem level. This subsection assesses the potential harm of this compound to aquatic organisms and considers the broader context of long-chain alcohols.

Acute toxicity tests on Brachydanio rerio (zebrafish) have been conducted to determine the short-term effects of this compound. basf.comsis.se The results indicate a low probability of acute harm to aquatic organisms. basf.com Specifically, the 96-hour lethal concentration 50 (LC50) for Brachydanio rerio was found to be greater than 100 mg/L. basf.com It is noted that due to the low water solubility of the compound, an eluate was tested, and no toxic effects were observed within the range of its solubility. basf.com

Table 1: Acute Aquatic Toxicity of this compound

| Test Organism | Duration | Endpoint | Result | Reference |

| Brachydanio rerio (zebrafish) | 96 hours | LC50 | > 100 mg/L | basf.com |

This interactive table summarizes the acute aquatic toxicity data for this compound.

The toxicity of alcohols is often related to their carbon chain length. pnas.orgoecd.org For long-chain alcohols, there is generally an inverse relationship between chain length and toxicity, with shorter chain alcohols tending to exhibit more pronounced effects. oecd.org As the carbon chain length increases, the alcohol becomes more lipophilic (fat-soluble) and less water-soluble. pnas.org This increased lipophilicity can enhance the alcohol's ability to enter and disrupt cell membranes. pnas.org However, for very long-chain alcohols, their extremely low water solubility can limit their bioavailability to aquatic organisms, resulting in no observed toxic effects, a phenomenon known as the "cut-off" effect. oecd.org Generally, fatty alcohols are considered to have low toxicity. cornell.edu

Applications in Advanced Materials Science

Role as Material Building Block

As a fundamental component in chemical synthesis, 9-Heptadecanol is classified as a material building block. cymitquimica.comtcichemicals.comtcichemicals.com This classification underscores its role as a foundational chemical from which more complex molecules and materials can be constructed. It is specifically categorized as an oxygen-containing building block and is noted for its C17 alkyl group. cymitquimica.comtcichemicals.comtcichemicals.comtcichemicals.com

This compound is identified as a solubility-enhancing reagent. tcichemicals.comtcichemicals.comlabscoop.com Its long, non-polar hydrocarbon tail combined with a polar hydroxyl group allows it to interact with a variety of substances, potentially improving the solubility of certain compounds in specific solvents. This characteristic is particularly useful in creating homogenous mixtures for material synthesis.

The structure of this compound serves as a source of branched alkyl groups for material synthesis. tcichemicals.comtcichemicals.comtcichemicals.comtcichemicals.comlabscoop.com The centrally located hydroxyl group on the C17 chain creates a branched structure, which can influence the physical properties of resulting materials, such as their melting point, crystallinity, and solubility. This makes it a useful building block for creating materials with tailored characteristics. tcichemicals.com

Advanced Polymer and Compound Development

This compound is a valuable intermediate in the synthesis of other chemical compounds. chemicalbook.com Its structure can be modified through various chemical reactions. For instance, the hydroxyl group can be oxidized to form the corresponding ketone, 9-heptadecanone, or undergo substitution reactions. smolecule.com These transformations allow for the integration of its C17 branched alkyl chain into larger, more complex molecules. Research has explored photoenzymatic processes to synthesize this compound from renewable resources like oleic acid, highlighting its potential as a building block for bio-based chemicals. researchgate.net While direct research into its incorporation into specific advanced polymers is not extensively detailed in the provided sources, its function as a building block implies its potential use in creating novel polymers and compounds where its branched fatty alcohol structure can impart specific properties.

Surfactant and Emulsifier Formulations

The molecular structure of this compound, with its hydrophobic alkyl chain and hydrophilic hydroxyl group, gives it amphiphilic properties characteristic of surfactants. dermascope.com Surfactants lower the surface tension between two liquids or between a liquid and a solid, making them essential in a wide range of products. dermascope.comulprospector.com As a surfactant, this compound can function as a detergent, wetting agent, foaming agent, or emulsifier. dermascope.com

Emulsifiers, a class of surfactants, are critical for creating and stabilizing emulsions—mixtures of immiscible liquids like oil and water. dermascope.comulprospector.com this compound's ability to act as an emulsifier is suggested by its chemical nature. smolecule.com Fatty alcohols, in general, are used in surfactant and emulsifier formulations. cymitquimica.comactascientific.com For example, they can be used as auxiliary emulsifiers to help stabilize oil-in-water emulsions. actascientific.com The branched structure of compounds like 2-Methyl-1-heptadecanol, a related fatty alcohol, is noted for its utility in surfactant and emulsifier applications. cymitquimica.com

Lubricant Development

Fatty alcohols and their derivatives are utilized in the formulation of lubricants. smolecule.comnetascientific.com Esters derived from fatty alcohols are common components in synthetic lubricants. For instance, esters of C17 alcohol mixtures have been developed for lubricant compositions to improve properties like seal compatibility. epo.org While direct studies on this compound's specific performance in lubricants are not detailed, its classification as a fatty alcohol suggests its potential as a raw material for creating lubricant esters or as an additive itself. smolecule.comnetascientific.com Its long hydrocarbon chain contributes to lubricity, a key characteristic for reducing friction between surfaces.

Biofuel Feedstock Research

There is active research into the potential of this compound as a biofuel feedstock. smolecule.com Biofuels are derived from renewable biological sources, and long-chain alcohols are considered promising candidates. researchgate.net One area of research involves the use of enzymes for biocatalysis to produce valuable chemicals from renewable sources. researchgate.net A specific study has demonstrated a photoenzymatic cascade that transforms oleic acid, a common fatty acid, into this compound. researchgate.net This enzymatic route, which operates under mild conditions, presents a sustainable pathway for synthesizing this long-chain alcohol, positioning it as a potential precursor or component in the next generation of biofuels. researchgate.netosti.gov

Pharmaceutical Applications

The unique properties of this compound, a long-chain fatty alcohol, have garnered interest in the pharmaceutical industry for its potential in creating more effective and stable medications. Its molecular structure lends itself to applications in both the development of new drugs and in advanced drug delivery systems.

Development of New Drugs and Drug Delivery Systems

The process of drug development is a complex endeavor that involves moving from an active pharmaceutical ingredient (API) to a final medicinal product that is both safe and effective. drugtargetreview.com This process includes drug formulation, where the API is combined with inactive ingredients, known as excipients, to improve stability, solubility, and bioavailability. drugtargetreview.com Long-chain fatty alcohols like this compound are being explored for their role in such formulations. smolecule.comnetascientific.com

Research indicates that this compound can be investigated for its potential in new drug development. smolecule.com In drug formulations, it can function as a stabilizer and a solubilizer, which are critical for enhancing the bioavailability of active ingredients, thereby ensuring more effective medication delivery. netascientific.comchemimpex.com The integration of pharmacokinetic and pharmacodynamic principles with mathematical models is also becoming a key aspect of modern drug development, aiming to optimize efficiency and improve the likelihood of achieving desired therapeutic outcomes. nih.gov Furthermore, innovative approaches such as nanotechnology are being employed to overcome challenges in bioavailability and drug delivery, with nanocarriers being developed to transport drugs directly to target cells. drugtargetreview.com

| Research Area | Application of this compound | Potential Benefit |

| Drug Formulation | Stabilizer, Solubilizer | Enhances bioavailability of active ingredients. netascientific.comchemimpex.com |

| New Drug Discovery | Intermediate in synthesis | Used in the creation of new drug compounds. ontosight.ai |

| Advanced Delivery | Component in delivery systems | Facilitates targeted and controlled release of drugs. smolecule.com |

Ionizable Cationic Lipids for RNA Delivery

One of the most significant applications of this compound in advanced materials science is its use in the preparation of ionizable cationic lipids for the delivery of ribonucleic acid (RNA) therapeutics. smolecule.comguidechem.com RNA-based drugs, such as small interfering RNAs (siRNAs) and messenger RNAs (mRNAs), hold immense promise for treating a wide range of diseases but face challenges in delivery due to their size, negative charge, and susceptibility to degradation by enzymes. nih.gov

Lipid nanoparticles (LNPs) have emerged as a leading platform for delivering RNA therapeutics. nih.gov These nanoparticles are typically composed of four main components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid. nih.gov The ionizable lipid is a critical component that plays a central role in encapsulating the RNA and facilitating its release inside the cell. nih.gov